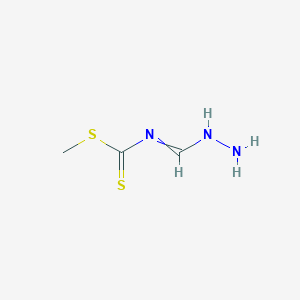
Methyl (hydrazinylmethylidene)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (hydrazinylmethylidene)carbamodithioate is a chemical compound with the molecular formula C3H7N3S2 It is known for its unique structure, which includes a hydrazinylmethylidene group and a carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (hydrazinylmethylidene)carbamodithioate typically involves the reaction of hydrazine derivatives with carbon disulfide and methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reaction of Hydrazine Derivatives with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form a dithiocarbazate intermediate.
Methylation: The dithiocarbazate intermediate is then methylated using methyl iodide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (hydrazinylmethylidene)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (hydrazinylmethylidene)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in lubricants and pesticides.
Mechanism of Action
The mechanism of action of methyl (hydrazinylmethylidene)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to chelate metal ions makes it useful in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (phenyl)carbamodithioate
- Cyanomethyl methyl (phenyl)carbamodithioate
- Ethyl (hydrazinylmethylidene)carbamodithioate
Uniqueness
Methyl (hydrazinylmethylidene)carbamodithioate is unique due to its hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Properties
CAS No. |
82578-63-0 |
|---|---|
Molecular Formula |
C3H7N3S2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
methyl N-(hydrazinylmethylidene)carbamodithioate |
InChI |
InChI=1S/C3H7N3S2/c1-8-3(7)5-2-6-4/h2H,4H2,1H3,(H,5,6,7) |
InChI Key |
IOWWMEZATYFZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















